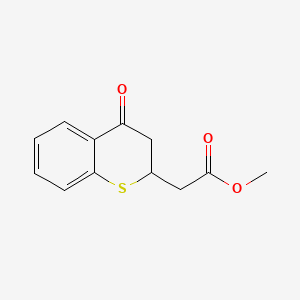
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate is a chemical compound belonging to the class of benzothiopyran derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate can be synthesized through the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction involves the formation of a cyclic structure by intramolecular condensation, typically under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or hydrazines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiopyran derivatives.
Applications De Recherche Scientifique
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzothiopyran ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
Uniqueness
Methyl 3,4-dihydro-4-oxo-2H-1-benzothiopyran-2-acetate is unique due to its specific structural features, such as the benzothiopyran ring and the acetate group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
86628-20-8 |
|---|---|
Formule moléculaire |
C12H12O3S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
methyl 2-(4-oxo-2,3-dihydrothiochromen-2-yl)acetate |
InChI |
InChI=1S/C12H12O3S/c1-15-12(14)7-8-6-10(13)9-4-2-3-5-11(9)16-8/h2-5,8H,6-7H2,1H3 |
Clé InChI |
XZAAMLFANSJUSO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1CC(=O)C2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


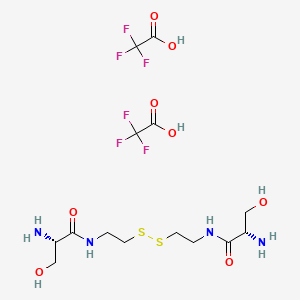
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)

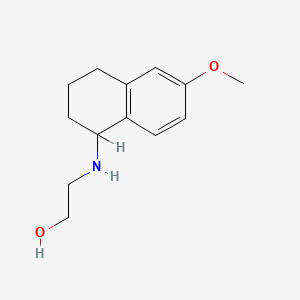
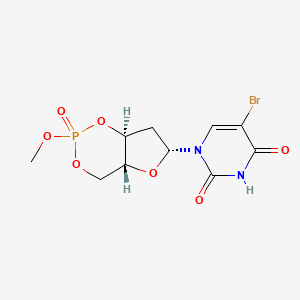
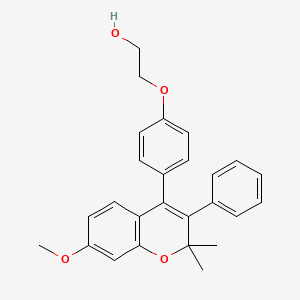



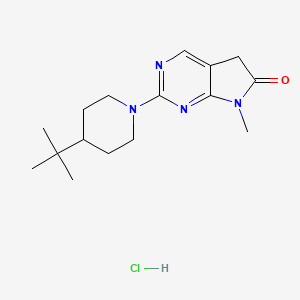
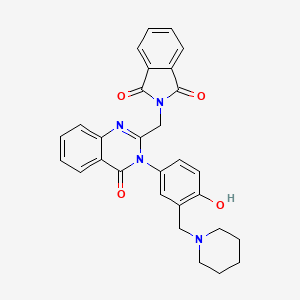
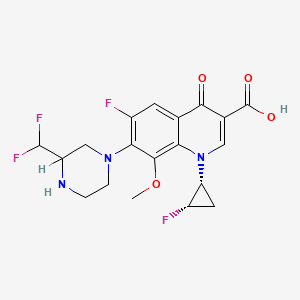

![4-amino-5-chloro-2-methoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;(E)-but-2-enedioic acid](/img/structure/B12720078.png)
